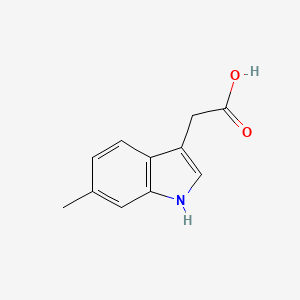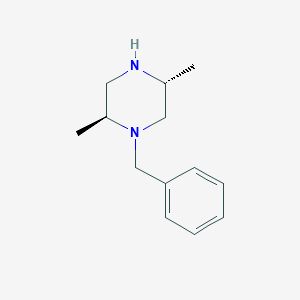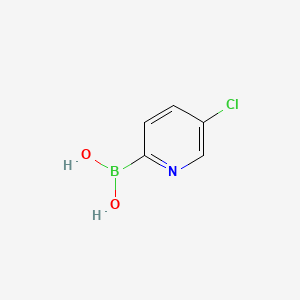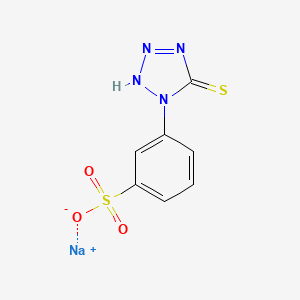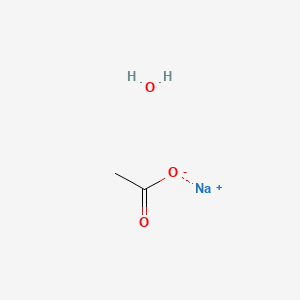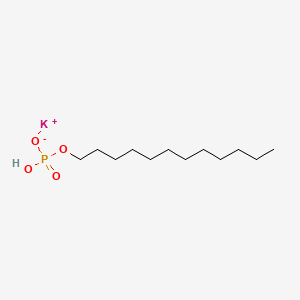
potassium dodecyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is widely used in various applications, particularly in personal care products and industrial processes.
Preparation Methods
potassium dodecyl hydrogen phosphate can be synthesized through the reaction of dodecyl alcohol with phosphoric acid or polyphosphoric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure optimal yield and purity. Industrial production methods often utilize continuous processes to maintain consistency and efficiency .
Chemical Reactions Analysis
potassium dodecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and phosphoric acid.
Substitution Reactions: It can participate in substitution reactions where the dodecyl group is replaced by other alkyl groups.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can be oxidized under specific conditions to form different phosphates.
Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
potassium dodecyl hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.
Mechanism of Action
The mechanism of action of phosphoric acid, dodecyl ester, potassium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of immiscible substances . This is achieved through the alignment of its hydrophilic and hydrophobic regions at the interface of different phases, facilitating emulsification and dispersion.
Comparison with Similar Compounds
potassium dodecyl hydrogen phosphate can be compared with other similar compounds such as:
Sodium lauryl sulfate: Another surfactant with strong foaming properties but different ionic characteristics.
Ammonium lauryl sulfate: Similar in structure but with ammonium as the counterion instead of potassium.
Disodium laureth sulfosuccinate: A milder surfactant often used in personal care products for sensitive skin.
This compound is unique due to its specific combination of hydrophilicity, foaming ability, and potassium ion, making it particularly effective in certain applications .
Properties
CAS No. |
65045-37-6 |
|---|---|
Molecular Formula |
C12H26KO4P |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
potassium;dodecyl hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);/q;+1/p-1 |
InChI Key |
MJHORFXTDAGQEU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Key on ui other cas no. |
39322-78-6 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


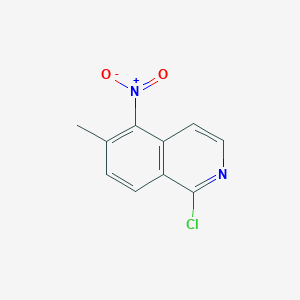
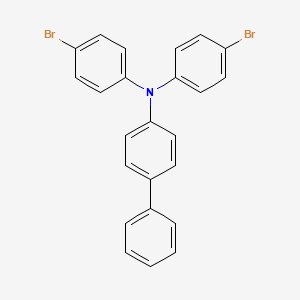
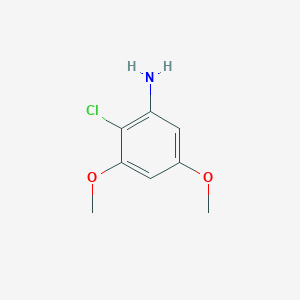
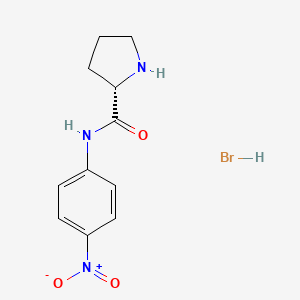
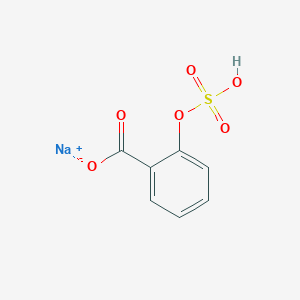
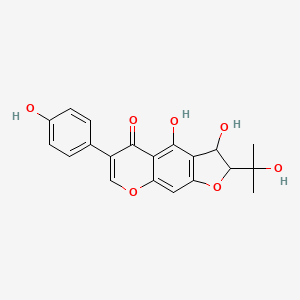
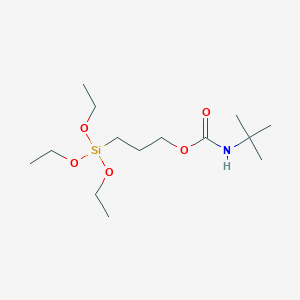
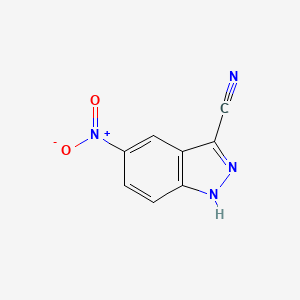
![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)
